molecular formula C11H12ClFO2 B15289904 Ethyl 3-(4-chloro-2-fluorophenyl)propanoate CAS No. 377083-98-2

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate

Cat. No.: B15289904
CAS No.: 377083-98-2
M. Wt: 230.66 g/mol
InChI Key: FREXNMLSVAPYAA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is an organic ester featuring a phenyl ring substituted with chlorine at the para-position (C4) and fluorine at the ortho-position (C2). The propanoate ester group (-COOCH₂CH₃) and halogen substituents contribute to its physicochemical properties, including polarity, solubility, and reactivity.

Properties

CAS No.

377083-98-2

Molecular Formula

C11H12ClFO2

Molecular Weight

230.66 g/mol

IUPAC Name

ethyl 3-(4-chloro-2-fluorophenyl)propanoate

InChI

InChI=1S/C11H12ClFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3

InChI Key

FREXNMLSVAPYAA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chloro-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-chloro-2-fluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as 3-(4-methoxy-2-fluorophenyl)propanoate can be formed.

    Hydrolysis: The major products are 3-(4-chloro-2-fluorophenyl)propanoic acid and ethanol.

    Reduction: The major product is 3-(4-chloro-2-fluorophenyl)propanol.

Scientific Research Applications

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(4-chloro-2-fluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares Ethyl 3-(4-chloro-2-fluorophenyl)propanoate with key analogs based on substituent patterns, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Properties/Applications Reference
This compound C₁₁H₁₁ClF₂O₂ 248.65 4-Cl, 2-F Intermediate in drug synthesis
Ethyl 3-(3-chloro-2,4-difluorophenyl)propanoate C₁₁H₁₁ClF₂O₂ 248.65 3-Cl, 2-F, 4-F Agrochemical intermediates
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate C₁₁H₁₂BrFO₂ 275.12 4-Br, 3-F Potential brominated drug scaffolds
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate C₁₁H₁₃ClFNO₃ 287.68 4-Cl, 3-F, 2-NH₂, 3-OH Chiral building block for pharmaceuticals
Ethyl (2S)-2-amino-3-(4-fluorophenyl)propanoate C₁₁H₁₄FNO₂ 235.24 4-F, 2-NH₂ (S-configuration) Enantioselective synthesis

Key Observations:

  • Halogen Position and Reactivity : The position of halogens (Cl, F) significantly impacts electronic effects. For example, 4-chloro-2-fluoro substitution (target compound) directs electrophilic substitution to the less hindered meta-position, whereas 3-chloro-2,4-difluoro substitution () creates steric hindrance, altering reaction pathways .
  • Functional Group Effects: Amino and hydroxy groups () introduce hydrogen-bonding capacity, improving solubility in polar solvents and enabling interactions with biological targets .

Comparative Reactivity

  • Electrophilic Aromatic Substitution : Fluorine's electron-withdrawing effect deactivates the phenyl ring, but chloro substitution at para or meta positions modulates reactivity. Bromine's larger size () may slow reaction kinetics compared to chlorine analogs .
  • Ester Hydrolysis: The propanoate ester group is susceptible to hydrolysis under acidic/basic conditions. Electron-withdrawing halogens (e.g., -F, -Cl) may accelerate hydrolysis compared to non-halogenated esters .

Research Findings and Industrial Relevance

  • Antimicrobial Potential: Compounds like ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate () demonstrate antibacterial activity, suggesting halogenated phenylpropanoates could be optimized for similar applications .
  • Material Science: Cyano-substituted analogs () are used in polymerizable monomers, whereas the target compound’s halogenation may suit photostable coatings .

Biological Activity

Ethyl 3-(4-chloro-2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H12ClF O2
  • Molecular Weight : 240.67 g/mol
  • CAS Number : 1999-00-4
  • Density : 1.2 g/cm³
  • Boiling Point : 280.4 °C at 760 mmHg

The presence of both a chlorine and a fluorine atom in the structure enhances the compound's lipophilicity and stability, which may influence its biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Esterification : Reacting 3-(4-chloro-2-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst.
  • Continuous Flow Processes : Implemented in industrial settings to improve efficiency and yield.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances binding affinity, potentially increasing the compound's efficacy in biological systems. Upon hydrolysis, it releases the active metabolite, which may exert various biological effects.

Enzyme Interactions

Research indicates that this compound can influence metabolic pathways by modulating enzyme activity. For example, it may act as an inhibitor or activator for specific enzymes involved in drug metabolism or biosynthetic pathways, thus affecting the pharmacokinetics of other compounds.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various pathogens, including Pseudomonas aeruginosa . This suggests potential applications in treating infections caused by resistant strains.
  • Cancer Research : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .
  • Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by reducing oxidative stress and inflammation .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Ethyl 3-(4-chlorophenyl)propanoateSimilar structure without fluorineModerate antibacterial activity
Ethyl 3-(4-bromophenyl)propanoateSimilar structure with bromineLower efficacy compared to fluorinated analogs
Ethyl 3-(4-methylphenyl)propanoateSimilar structure with methyl groupLimited antimicrobial properties

The presence of fluorine in this compound significantly enhances its biological activity compared to its analogs.

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